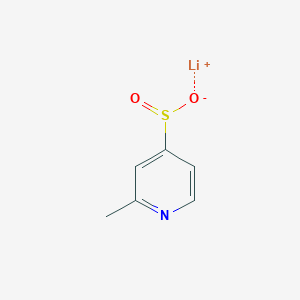
Lithium2-methylpyridine-4-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium2-methylpyridine-4-sulfinate is an organolithium compound that features a lithium ion coordinated to a 2-methylpyridine-4-sulfinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium2-methylpyridine-4-sulfinate typically involves the reaction of 2-methylpyridine-4-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Lithium2-methylpyridine-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The lithium ion can be replaced by other cations in metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Metathesis reactions often involve salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: 2-methylpyridine-4-sulfonate
Reduction: 2-methylpyridine-4-sulfide
Substitution: Various metal sulfinates depending on the cation used.
科学研究应用
Lithium2-methylpyridine-4-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Lithium2-methylpyridine-4-sulfinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The lithium ion can stabilize negative charges, facilitating various chemical transformations. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions .
相似化合物的比较
Similar Compounds
- Lithium2-methylpyridine-3-sulfinate
- Lithium2-methylpyridine-5-sulfinate
- Lithium2-ethylpyridine-4-sulfinate
Uniqueness
Lithium2-methylpyridine-4-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The position of the methyl and sulfinate groups influences its electronic properties and reactivity patterns .
属性
分子式 |
C6H6LiNO2S |
|---|---|
分子量 |
163.2 g/mol |
IUPAC 名称 |
lithium;2-methylpyridine-4-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-4-6(10(8)9)2-3-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI 键 |
IIRMXRQXTRZVLT-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1=NC=CC(=C1)S(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)


![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)

![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)


![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)

